molecular formula C9H9ClFN B13056902 (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine

(1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine

Cat. No.: B13056902
M. Wt: 185.62 g/mol
InChI Key: NLJXBHXJWBMRSZ-MRVPVSSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and may be carried out in a solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors might be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potentially explored for its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Chlorophenyl)prop-2-enylamine: Lacks the fluorine substituent.

    (1R)-1-(2-Fluorophenyl)prop-2-enylamine: Lacks the chlorine substituent.

    (1R)-1-(2-Chloro-6-methylphenyl)prop-2-enylamine: Substitutes fluorine with a methyl group.

Uniqueness

(1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can impart distinct chemical and physical properties, such as altered reactivity, polarity, and potential biological activity.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1R)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m1/s1

InChI Key

NLJXBHXJWBMRSZ-MRVPVSSYSA-N

Isomeric SMILES

C=C[C@H](C1=C(C=CC=C1Cl)F)N

Canonical SMILES

C=CC(C1=C(C=CC=C1Cl)F)N

Origin of Product

United States

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